molecular formula C29H30N4O3 B2475673 N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941903-66-8

N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2475673
CAS No.: 941903-66-8
M. Wt: 482.584
InChI Key: JWFQSIRRHXBIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule of significant interest in early-stage neurological research. Its molecular architecture integrates an acetamide chain linked to a quinoline and phenylpiperazine system, a pharmacophore pattern observed in compounds that interact with the central nervous system (CNS). Scientific literature on structurally related N-phenylacetamide derivatives has demonstrated promising anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) and psychomotor seizure (6-Hz) tests, which are standard for identifying potential therapeutic candidates . The presence of the phenylpiperazine moiety suggests a potential for interaction with various neurotransmitter systems, including serotonin and dopamine receptors, which are critical targets in neuropharmacology. Furthermore, the quinoline scaffold is a privileged structure in medicinal chemistry, often associated with a diverse range of biological activities. This combination of features makes this compound a valuable chemical tool for researchers investigating novel mechanisms of action for CNS disorders, screening for new biological activities, and conducting structure-activity relationship (SAR) studies to optimize lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-2-35-25-14-12-23(13-15-25)30-28(34)21-36-26-10-6-7-22-11-16-27(31-29(22)26)33-19-17-32(18-20-33)24-8-4-3-5-9-24/h3-16H,2,17-21H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQSIRRHXBIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Attachment of the Ethoxyphenyl Group: This step might involve etherification reactions where the ethoxy group is introduced to the phenyl ring.

    Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with the ethoxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline or phenyl rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the piperazine or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound, potentially with altered pharmacological properties.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide might be explored for:

    Pharmacology: As a potential drug candidate targeting specific receptors or enzymes.

    Biochemistry: Studying its interactions with biological macromolecules.

    Medicinal Chemistry: Developing analogs with improved efficacy or reduced side effects.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as receptors or enzymes. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of quinoline-acetamide derivatives with variations in substituents impacting pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name (CAS No.) Quinoline Substitution Piperazine/Morpholine Group Acetamide Substituent Key Biological Activity/Unique Features
N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide 2-(4-phenylpiperazin-1-yl) 4-Phenylpiperazine 4-Ethoxyphenyl Hypothesized serotonin/dopamine receptor modulation due to piperazine; enhanced metabolic stability from ethoxy group
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (941903-60-2) 2-(4-phenylpiperazin-1-yl) 4-Phenylpiperazine Phenyl Anticonvulsant activity; lacks ethoxy group, reducing lipophilicity compared to ethoxyphenyl analog
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide (941909-44-0) 2-Morpholino Morpholine 4-Ethylphenyl Increased solubility from morpholine; ethyl group reduces polarity vs. ethoxy
N-(3,4-dimethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide 2-(4-phenylpiperazin-1-yl) 4-Phenylpiperazine 3,4-Dimethoxyphenyl Enhanced hydrogen-bonding capacity from methoxy groups; potential neuroprotective effects
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide 2-Piperidin-1-yl Piperidine 3-(Trifluoromethyl)phenyl Trifluoromethyl group enhances electron-withdrawing effects; possible antiviral/anti-inflammatory activity

Key Trends

Piperazine vs. Morpholine/Piperidine :

  • Piperazine derivatives (e.g., target compound, ) often exhibit stronger receptor binding due to the basic nitrogen atoms, which facilitate interactions with neurotransmitter receptors.
  • Morpholine (e.g., ) increases solubility but may reduce CNS penetration due to higher polarity.
  • Piperidine (e.g., ) lacks the second nitrogen in piperazine, altering binding kinetics.

Acetamide Substituent Effects: Ethoxy group (target compound): Balances lipophilicity and metabolic resistance compared to phenyl or ethyl analogs. Methoxy groups (): Improve solubility and hydrogen-bonding capacity.

Piperazine-containing compounds (target compound, ) are prioritized for neurological applications.

Data Table: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
This compound ~507.6 3.8 0.12 (PBS)
N-phenyl analog ~465.5 3.2 0.08 (PBS)
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide ~423.5 2.9 0.35 (PBS)
3,4-Dimethoxyphenyl analog ~523.6 2.5 0.45 (PBS)

*Predicted using Lipinski’s Rule of Five.

Q & A

Basic Questions

Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the quinoline core. For example, coupling 4-phenylpiperazine to the quinolin-8-yloxy scaffold via nucleophilic substitution or Buchwald-Hartwig amination, followed by acetamide formation using 2-chloro-N-(4-ethoxyphenyl)acetamide intermediates . Purification often employs dual-column chromatography (normal-phase and amine-modified silica) to isolate the product, with yields optimized by controlling reaction temperature (60–80°C) and solvent systems (e.g., dichloromethane/ethyl acetate gradients) .

Q. How is this compound characterized spectroscopically to confirm structural integrity?

  • Methodological Answer : Structural validation relies on 1^1H NMR (400 MHz, CDCl3_3) to identify key protons, such as the quinoline aromatic protons (δ 8.20–8.48 ppm), piperazine methylene groups (δ 2.44–3.11 ppm), and ethoxyphenyl acetamide signals (δ 1.35–1.40 ppm for the ethoxy methyl group). High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : For preliminary screening, cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial disk diffusion tests (using Gram-positive/negative bacteria) are recommended. Dose-response curves (0.1–100 μM) and IC50_{50} calculations should be performed, with positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR studies should systematically vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups like -CF3_3 or -Cl) and the ethoxyphenyl moiety (e.g., replacing ethoxy with methoxy or halogenated groups). Parallel synthesis of analogs (e.g., via Suzuki coupling for aryl modifications) followed by comparative bioassays and molecular docking (using targets like serotonin or dopamine receptors) can identify critical pharmacophores .

Q. What strategies mitigate impurities during synthesis, such as unreacted intermediates or byproducts?

  • Methodological Answer : Impurities often arise from incomplete coupling of the quinoline-piperazine core or hydrolysis of the acetamide group. Techniques include:

  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress.
  • Byproduct removal : Acid-base extraction (e.g., using 1M HCl to isolate basic piperazine intermediates) or recrystallization (ethanol/water mixtures) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites and toxicity endpoints (e.g., hERG inhibition). Molecular dynamics simulations (AMBER or GROMACS) can model binding to hepatic enzymes like CYP3A4, identifying labile groups (e.g., ethoxy moieties prone to oxidative demethylation) .

Q. What crystallographic techniques resolve structural ambiguities in analogs of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can confirm bond lengths and angles, particularly for the acetamide linkage and piperazine conformation. Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed to assess solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.